![molecular formula C12H20O2 B13910237 [(5S,7R)-3-methoxy-1-adamantyl]methanol](/img/structure/B13910237.png)
[(5S,7R)-3-methoxy-1-adamantyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-1-hydroxymethyladamantane is a chemical compound with the molecular formula C₁₂H₂₀O₂ and a molecular weight of 196.29 g/mol . It is a derivative of adamantane, a polycyclic hydrocarbon known for its stability and unique structure. The compound is characterized by the presence of a methoxy group (-OCH₃) and a hydroxymethyl group (-CH₂OH) attached to the adamantane framework .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-hydroxymethyladamantane typically involves the functionalization of adamantane derivatives. One common method is the methoxylation of 1-hydroxymethyladamantane. This reaction can be carried out using methanol and a suitable acid catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of 3-Methoxy-1-hydroxymethyladamantane may involve large-scale methoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-1-hydroxymethyladamantane undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form 3-methoxyadamantane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Formation of 3-methoxy-1-carboxyadamantane.
Reduction: Formation of 3-methoxyadamantane.
Substitution: Formation of various substituted adamantane derivatives.
Aplicaciones Científicas De Investigación
3-Methoxy-1-hydroxymethyladamantane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored as a potential therapeutic agent for neurological disorders due to its structural similarity to amantadine, an antiviral and antiparkinsonian drug.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-1-hydroxymethyladamantane is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other adamantane derivatives. For instance, it may modulate ion channels or receptors in the nervous system, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane structure.
Memantine: Used in the treatment of Alzheimer’s disease, also an adamantane derivative.
Rimantadine: Another antiviral drug structurally related to adamantane.
Uniqueness
3-Methoxy-1-hydroxymethyladamantane is unique due to the presence of both methoxy and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activities compared to other adamantane derivatives .
Propiedades
Fórmula molecular |
C12H20O2 |
|---|---|
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
[(5S,7R)-3-methoxy-1-adamantyl]methanol |
InChI |
InChI=1S/C12H20O2/c1-14-12-5-9-2-10(6-12)4-11(3-9,7-12)8-13/h9-10,13H,2-8H2,1H3/t9-,10+,11?,12? |
Clave InChI |
MMFYGJVTPUSYHQ-ZYANWLCNSA-N |
SMILES isomérico |
COC12C[C@@H]3C[C@H](C1)CC(C3)(C2)CO |
SMILES canónico |
COC12CC3CC(C1)CC(C3)(C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


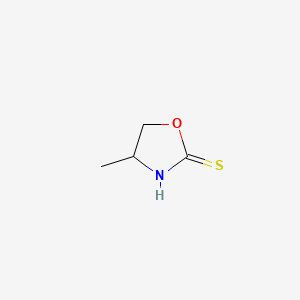
![4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid](/img/structure/B13910161.png)
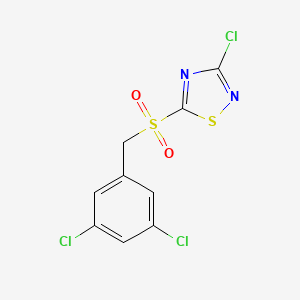
![Tert-butyl 3-bromo-6-methyl-7-oxo-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B13910169.png)
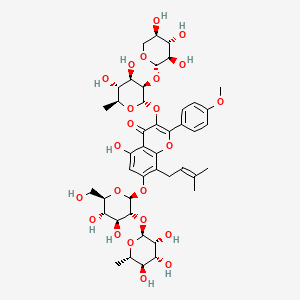
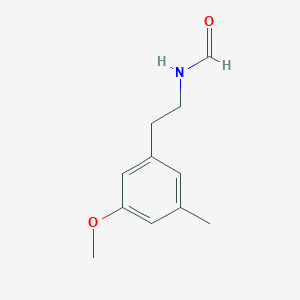
![4,5,6,7-Tetrahydro-5-methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13910185.png)
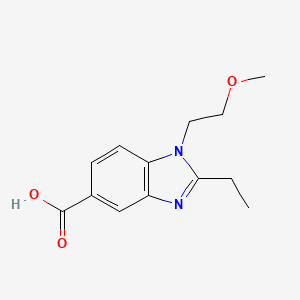
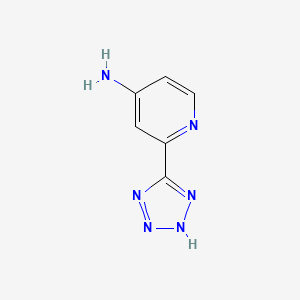

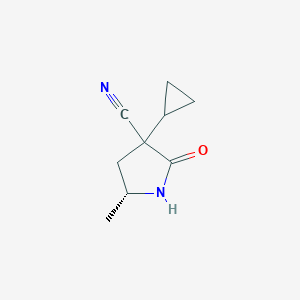
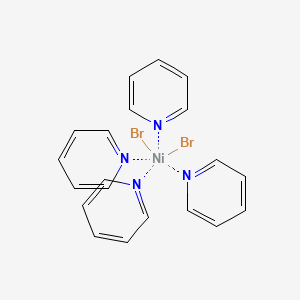
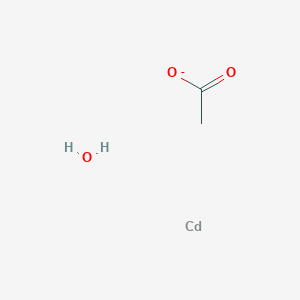
![3-Decylthieno[3,2-b]thiophene](/img/structure/B13910236.png)
